molecular formula C16H28N2O3 B11259689 N'-(4-tert-butylcyclohexylidene)-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide

N'-(4-tert-butylcyclohexylidene)-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide

Cat. No.: B11259689
M. Wt: 296.40 g/mol
InChI Key: VFJOAKKBSRPWNG-UHFFFAOYSA-N
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Description

“N’-(4-TERT-BUTYLCYCLOHEXYLIDENE)-2-(2-METHYL-13-DIOXOLAN-2-YL)ACETOHYDRAZIDE” is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The unique structure of this compound, featuring a tert-butylcyclohexylidene group and a dioxolane ring, suggests potential for interesting chemical properties and reactivity.

Properties

Molecular Formula

C16H28N2O3

Molecular Weight

296.40 g/mol

IUPAC Name

N-[(4-tert-butylcyclohexylidene)amino]-2-(2-methyl-1,3-dioxolan-2-yl)acetamide

InChI

InChI=1S/C16H28N2O3/c1-15(2,3)12-5-7-13(8-6-12)17-18-14(19)11-16(4)20-9-10-21-16/h12H,5-11H2,1-4H3,(H,18,19)

InChI Key

VFJOAKKBSRPWNG-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)CC(=O)NN=C2CCC(CC2)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N’-(4-TERT-BUTYLCYCLOHEXYLIDENE)-2-(2-METHYL-13-DIOXOLAN-2-YL)ACETOHYDRAZIDE” typically involves the following steps:

    Formation of the tert-butylcyclohexylidene intermediate: This can be achieved through the reaction of tert-butylcyclohexanone with appropriate reagents under controlled conditions.

    Introduction of the dioxolane ring: The intermediate is then reacted with a dioxolane derivative to form the desired structure.

    Hydrazide formation: The final step involves the reaction of the intermediate with hydrazine or a hydrazine derivative to form the hydrazide group.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

“N’-(4-TERT-BUTYLCYCLOHEXYLIDENE)-2-(2-METHYL-13-DIOXOLAN-2-YL)ACETOHYDRAZIDE” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “N’-(4-TERT-BUTYLCYCLOHEXYLIDENE)-2-(2-METHYL-13-DIOXOLAN-2-YL)ACETOHYDRAZIDE” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-tert-butylcyclohexylidene)acetohydrazide
  • 2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide

Comparison

Compared to similar compounds, “N’-(4-TERT-BUTYLCYCLOHEXYLIDENE)-2-(2-METHYL-13-DIOXOLAN-2-YL)ACETOHYDRAZIDE” may exhibit unique properties due to the presence of both the tert-butylcyclohexylidene and dioxolane groups

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